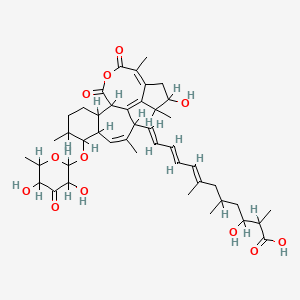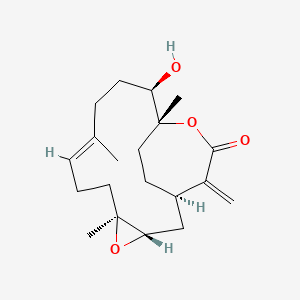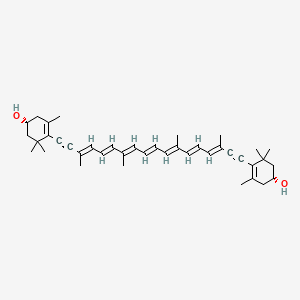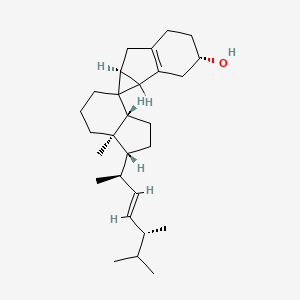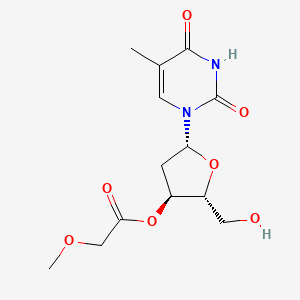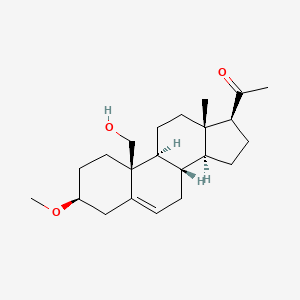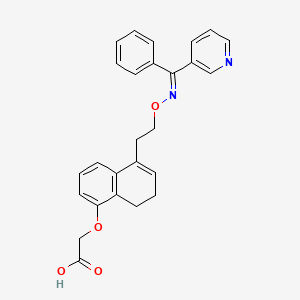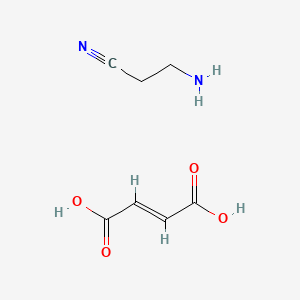
beta-Aminopropionitrile fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Aminopropionitrile fumarate: is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of significant interest in the biomedical community. The compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities . It is also used as an antirheumatic agent in veterinary medicine and has attracted interest as an anticancer agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Aminopropionitrile fumarate is prepared by the reaction of ammonia with acrylonitrile . The reaction typically involves the following steps:
Reaction of Ammonia with Acrylonitrile: This reaction produces beta-aminopropionitrile.
Formation of Fumarate Salt: The beta-aminopropionitrile is then reacted with fumaric acid to form this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-scale Reaction Vessels: To handle the reaction between ammonia and acrylonitrile.
Purification Steps: To remove any impurities and ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Aminopropionitrile fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions.
Substitution: The amine and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Beta-Aminopropionitrile fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-aminopropionitrile fumarate involves the inhibition of lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in the extracellular matrix . By inhibiting this enzyme, the compound disrupts the formation of collagen cross-links, leading to changes in tissue structure and function. This mechanism is particularly relevant in the context of diseases like osteolathyrism and angiolathyrism .
Comparación Con Compuestos Similares
Aminoacetonitrile: Another compound with similar functional groups.
Glycolonitrile: Shares the nitrile functional group.
Propanenitrile: A related alkanenitrile.
Uniqueness: Beta-Aminopropionitrile fumarate is unique due to its dual functional groups (amine and nitrile) and its specific biological effects, particularly its role in inhibiting lysyl oxidase . This makes it distinct from other similar compounds, which may not have the same biological activity or applications.
Propiedades
Número CAS |
352-96-5 |
|---|---|
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
Clave InChI |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
| 1119-28-4 352-96-5 |
|
Números CAS relacionados |
2079-89-2 352-96-5 1119-28-4 (Parent) 110-17-8 (Parent) 151-18-8 (Parent) 2079-89-2 (fumarate[2:1]) 352-96-5 (fumarate [1:1]) |
Sinónimos |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


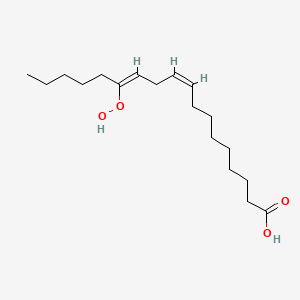
![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)
